molecular formula C8H20ClN B1442278 N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride CAS No. 31820-18-5

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride

Cat. No. B1442278
CAS RN: 31820-18-5
M. Wt: 165.7 g/mol
InChI Key: ZTAMIECNNVGLTJ-UHFFFAOYSA-N
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Description

“N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride” is likely a compound with a tertiary butyl group (tert-butyl) and a 2-methyl-1-propanamine group. The hydrochloride indicates that it’s a salt formed with hydrochloric acid .


Molecular Structure Analysis

The molecular structure would consist of a tert-butyl group attached to a nitrogen atom, which is also attached to a 2-methyl-1-propanamine group. The hydrochloride indicates the presence of a chloride ion, forming a salt with the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As an amine salt, this compound would likely be a solid at room temperature, soluble in water, and have a certain melting point .

Scientific Research Applications

  • Bronchial Muscle and Mucociliary Function

    • Studies on compounds related to N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride, such as terodilin (1-methyl-3,3-diphenyl-1N-tert.-butyl-propylamine-hydrochloride), have demonstrated effects on bronchial muscles and mucociliary function in rats. Terodilin, for instance, blocks the bronchoconstrictor effect of acetylcholine, suggesting potential applications in respiratory research and treatment (Iravani & Melville, 1975).
  • Antifungal Agent

    • Butenafine hydrochloride, a compound structurally related to this compound, has been studied for its antifungal properties. It is effective against dermatophytosis in guinea pigs, showing superior efficacy compared to other reference drugs. This suggests a potential role for similar compounds in the development of antifungal treatments (Arika et al., 1990).
  • Chemical Synthesis and Analysis

    • The compound has applications in chemical synthesis, where it serves as a precursor or intermediate in various reactions. For example, the synthesis of certain cyclohexenones involves N-tert-butyl-1-aza-1,3-pentadiene, a related compound, indicating its utility in organic synthesis (Geirsson & Gudmundsdottir, 1990).
    • Furthermore, its derivatives have been used in methods for determining trace amounts in urine samples, highlighting its role in analytical chemistry (Bykov et al., 2017).
  • Environmental Science and Phytoremediation

    • Research on methyl tert-butyl ether (MTBE), a structurally similar compound, has implications for environmental science, particularly in understanding degradation pathways and treatment processes like the UV/H2O2 process (Stefan et al., 2000).
    • Studies on MTBE also show its uptake, metabolism, and toxicity in plants, which is significant for phytoremediation strategies (Yu & Gu, 2006).

Mechanism of Action

The mechanism of action of a compound depends on its application. As a chemical compound, its behavior would depend on its chemical structure and the conditions it’s subjected to .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling chemical substances .

Future Directions

The future directions for this compound would depend on its potential applications. It could be used in various fields like pharmaceuticals, materials science, or chemical synthesis, depending on its properties and reactivity .

properties

IUPAC Name

N-tert-butyl-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-7(2)6-9-8(3,4)5;/h7,9H,6H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAMIECNNVGLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700671
Record name N-tert-Butyl-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31820-18-5
Record name N-tert-Butyl-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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